ナフトール AS リン酸二ナトリウム塩

説明

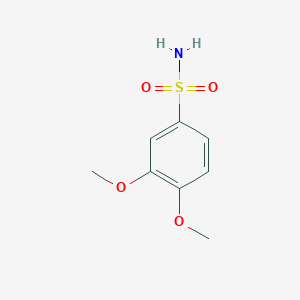

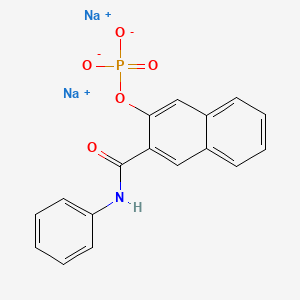

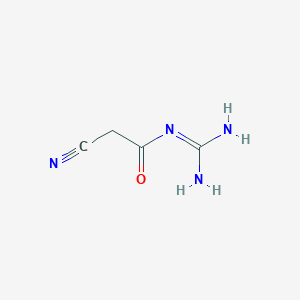

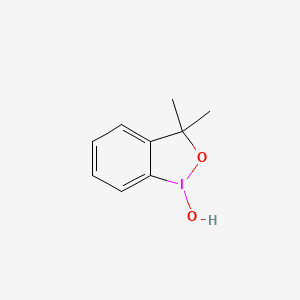

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt, also known as Naphthol AS phosphate disodium salt, is a compound with the linear formula C17H12NO5PNa2 . It is intended for use as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string[Na+].[Na+].[O-]P([O-])(=O)Oc1cc2ccccc2cc1C(=O)Nc3ccccc3 . The InChI representation is 1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 . Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL, clear, light yellow) . It is stored at a temperature of -20°C .科学的研究の応用

組織化学染色

ナフトール AS リン酸二ナトリウム塩は、タルトレート抵抗性酸性ホスファターゼ(TRAP)染色で使用されます。 この技術は、骨代謝研究において重要な骨芽細胞の活性を検出するために不可欠です .

酵素活性測定

それは、Tris-HClの成分として、アルカリホスファターゼ(ALP)活性を測定するために細胞を染色するのに役立ちます。 アルカリホスファターゼは、さまざまな生物学的プロセスにおいて重要な酵素であり、その測定は臨床診断において重要です .

アルカリホスファターゼ反応

この化合物は、ホスファターゼ活性の検出のための酵素結合免疫吸着アッセイ(ELISA)を含む、さまざまな生化学的アッセイにおけるアルカリホスファターゼ反応の実施に使用されます .

定量的な酵素活性分析

これは、基質としてナフトール AS シリーズのリン酸塩を用いたアルカリおよび酸性ホスファターゼの示唆のための組織化学的培地で使用されます。 このアプリケーションは、さまざまなレベルの酵素活性を反映するために不可欠です .

Safety and Hazards

作用機序

Target of Action

The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

Naphthol AS phosphate disodium salt interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .

Biochemical Pathways

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .

Pharmacokinetics

Its solubility in ethanol and water suggests that it may have good bioavailability.

Result of Action

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .

Action Environment

The action of Naphthol AS phosphate disodium salt can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .

特性

IUPAC Name |

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGJTCWWLWOMQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071994 | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69815-54-9 | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1604692.png)

![1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone](/img/structure/B1604694.png)

![(3S,7aS)-7a-phenyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B1604701.png)

![4,6-dichloro-2H-triazolo[4,5-c]pyridine](/img/structure/B1604708.png)

![4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1604711.png)